molecular formula C10H14ClN3 B1405771 [2-(1H-benzimidazol-1-yl)ethyl]methylamine hydrochloride CAS No. 1987680-86-3

[2-(1H-benzimidazol-1-yl)ethyl]methylamine hydrochloride

Cat. No.: B1405771
CAS No.: 1987680-86-3
M. Wt: 211.69 g/mol
InChI Key: NEJVWLUDRJCTMU-UHFFFAOYSA-N
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Description

[2-(1H-benzimidazol-1-yl)ethyl]methylamine hydrochloride is a chemical compound with the molecular formula C10H14ClN3. It is a derivative of benzimidazole, a heterocyclic aromatic organic compound. Benzimidazole derivatives are known for their diverse biological activities and are used in various fields such as medicinal chemistry, agriculture, and material science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-(1H-benzimidazol-1-yl)ethyl]methylamine hydrochloride typically involves the reaction of benzimidazole with ethylene diamine followed by methylation and subsequent hydrochloride salt formation. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as acids or bases to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process might include steps like purification through crystallization or distillation to obtain the final product in its pure form .

Chemical Reactions Analysis

Types of Reactions

[2-(1H-benzimidazol-1-yl)ethyl]methylamine hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like alkyl halides for substitution reactions. The reaction conditions often involve controlled temperatures and pH to optimize the yield and selectivity of the desired products .

Major Products Formed

Scientific Research Applications

Chemistry

In chemistry, [2-(1H-benzimidazol-1-yl)ethyl]methylamine hydrochloride is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of various pharmaceuticals and agrochemicals .

Biology

In biological research, this compound is studied for its potential as an enzyme inhibitor. Benzimidazole derivatives are known to inhibit enzymes like kinases and proteases, making them valuable in drug discovery and development .

Medicine

In medicine, this compound is explored for its potential therapeutic effects. Benzimidazole derivatives have shown promise in treating diseases such as cancer, diabetes, and infections due to their diverse biological activities .

Industry

In the industrial sector, this compound is used in the production of polymers and materials with specific properties. Its ability to form stable complexes with metals makes it useful in catalysis and material science .

Comparison with Similar Compounds

Similar Compounds

  • 2-(1H-benzimidazol-2-yl)ethylamine hydrochloride
  • 2-(1H-benzimidazol-1-yl)propylamine hydrochloride
  • 2-(1H-benzimidazol-1-yl)butylamine hydrochloride

Uniqueness

Compared to similar compounds, [2-(1H-benzimidazol-1-yl)ethyl]methylamine hydrochloride has unique structural features that influence its reactivity and biological activity. The presence of the methyl group on the amine nitrogen can enhance its binding affinity to certain enzymes, making it a more potent inhibitor in some cases .

Properties

IUPAC Name

2-(benzimidazol-1-yl)-N-methylethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N3.ClH/c1-11-6-7-13-8-12-9-4-2-3-5-10(9)13;/h2-5,8,11H,6-7H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEJVWLUDRJCTMU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCCN1C=NC2=CC=CC=C21.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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